(5-amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl)(4-methylphenyl)methanone
Description
The compound "(5-amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl)(4-methylphenyl)methanone" is a thiadiazole derivative featuring a 1,3,4-thiadiazole core substituted with amino and dimethyl groups at the 5- and 2-positions, respectively. The methanone group links the thiadiazole ring to a 4-methylphenyl moiety. Thiadiazoles are heterocyclic systems known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
(5-amino-2,2-dimethyl-1,3,4-thiadiazol-3-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8-4-6-9(7-5-8)10(16)15-12(2,3)17-11(13)14-15/h4-7H,1-3H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKJVWIGGFTQGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(SC(=N2)N)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301146945 | |
| Record name | (5-Amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588676-16-8 | |
| Record name | (5-Amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl)(4-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588676-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (5-amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl)(4-methylphenyl)methanone is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Structural Overview
The compound features a thiadiazole ring substituted with an amino group and a methylphenyl moiety. The presence of sulfur in the thiadiazole structure contributes to its lipophilicity and potential to cross cellular membranes effectively.
Antimicrobial Activity
- General Findings :
-
Specific Studies :
- A review highlighted that derivatives of 2-amino-1,3,4-thiadiazole exhibited notable antibacterial activity against Bacillus anthracis and Bacillus cereus, with specific derivatives showing MIC values lower than standard antibiotics .
- Another study reported that compounds containing the thiadiazole moiety displayed moderate to significant activity against both Gram-positive and Gram-negative bacteria, including E. coli and S. aureus .
| Compound | Target Organism | MIC (μg/mL) | Activity Level |
|---|---|---|---|
| 12c | Bacillus cereus | 32.6 | Moderate |
| 18b | E. coli | 62.5 | Marginal |
| 15 | S. aureus | 47.5 | Moderate |
Anticancer Activity
- Research Insights :
- The anticancer potential of thiadiazole derivatives has been explored extensively. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation effectively.
- A study evaluated the anticancer activity of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives against various cancer cell lines such as SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer). Although none surpassed doxorubicin's efficacy, some showed promising results .
| Compound | Cancer Cell Line | IC50 (μM) | Comparison |
|---|---|---|---|
| 3d | SKNMC | 15 | Lower than doxorubicin |
| 3h | HT-29 | 20 | Comparable |
Anti-inflammatory Activity
Thiadiazole compounds are recognized for their anti-inflammatory effects as well. Research indicates that these compounds can inhibit inflammatory pathways and cytokine production, thus holding potential for therapeutic applications in inflammatory diseases .
Case Studies
- Case Study on Antibacterial Efficacy :
- Case Study on Anticancer Properties :
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Thiadiazole derivatives are known for their antimicrobial properties. Studies have demonstrated that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, the incorporation of a long alkenyl or hydroxyalkenyl chain into the thiadiazole structure has been shown to enhance antimicrobial efficacy against various pathogens .
Neuroprotective Effects
Research indicates that derivatives of 5-amino-1,3,4-thiadiazole may serve as potential drug candidates for neurodegenerative diseases such as Alzheimer's. The mechanism involves the modulation of neuroinflammatory pathways, suggesting a promising avenue for therapeutic development .
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of thiadiazole derivatives. For example, specific modifications to the thiadiazole ring have resulted in compounds that inhibit tumor growth in vitro and in vivo. The structure-activity relationship (SAR) studies reveal that modifications at the 4-position significantly influence biological activity .
Agricultural Applications
Pesticidal Activity
Thiadiazole derivatives are also explored for their pesticidal properties. Certain compounds have shown effectiveness against agricultural pests and pathogens, providing an alternative to conventional pesticides. The application of these compounds can enhance crop protection while minimizing environmental impact .
Herbicide Development
Research into thiadiazole-based herbicides has indicated their potential in controlling weed species resistant to traditional herbicides. The unique mechanism of action associated with these compounds makes them valuable candidates for developing next-generation herbicides .
Materials Science
Corrosion Inhibitors
Thiadiazole derivatives have been investigated for their anti-corrosive properties. Compounds like 5-amino-1,3,4-thiadiazole-2-thiol have demonstrated effectiveness in preventing metal corrosion in various environments. The mechanism involves the formation of a protective film on metal surfaces .
Polymer Additives
In materials science, thiadiazole derivatives are utilized as additives in polymer formulations to enhance thermal stability and mechanical properties. Their incorporation into polymer matrices can improve performance characteristics such as tensile strength and flexibility .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial Properties | PMC5987787 | Enhanced activity against Gram-positive bacteria |
| Neuroprotective Effects | EP2628734A2 | Modulation of neuroinflammation pathways |
| Pesticidal Activity | ChemDiv Screening Compound | Effective against common agricultural pests |
| Corrosion Inhibitors | JMChemSci Article | Significant reduction in corrosion rates |
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Thiadiazole Derivatives
| Compound Name / Structure | Key Substituents | Biological Activity / Application | Reference |
|---|---|---|---|
| (5-Amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl)(4-methylphenyl)methanone | 5-amino, 2,2-dimethyl, 4-methylphenyl | Potential enzyme inhibition, cytotoxicity | |
| (5-Methyl-2-thioxo-1,3,4-thiadiazol-3(2H)-yl)-(5-phenyl-1H-pyrrol-2-yl)methanone (3u) | 5-methyl, 2-thioxo, pyrrole linkage | SARS-CoV-2 main protease inhibition | |
| 4-(5-(1-((3-Allyl-4-phenylthiazol-2(3H)-ylidene)hydrazono)ethyl)-2-imino-1,3,4-thiadiazol-3(2H)-yl)benzenesulfonamide (12b) | Sulfonamide, hydrazone, thiazole-thiadiazole hybrid | Cytotoxic activity against cancer cell lines | |
| (2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone | 4-methylphenyl, fluorophenylimino | Structural analog with potential bioactivity | |
| {(2Z)-4-Amino-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone | 4-methoxyphenyl, amino-imino | Not specified (structural similarity) |
Physicochemical Properties
- Lipophilicity : The dimethyl and 4-methylphenyl groups likely increase logP compared to polar derivatives like sulfonamides or methoxy-containing analogs , influencing pharmacokinetics.
- Solubility : The absence of ionizable groups (e.g., sulfonamide or carboxylic acid) may reduce aqueous solubility relative to compounds like 12d .
Q & A
Q. What are the optimized synthetic routes for (5-amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl)(4-methylphenyl)methanone, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis typically involves alkylation of a thiadiazole precursor with a brominated ketone. For example, 2-bromo-1-(4-methylphenyl)ethanone can react with 5-amino-2,2-dimethyl-1,3,4-thiadiazole under reflux in a solvent mixture (e.g., DMF and acetic acid) for 2–4 hours . Key parameters include:
Q. Table 1: Representative Synthetic Conditions
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| 2-Bromo-1-(4-MePh)CO | DMF/AcOH | 100°C, 2 h | 91% | |
| Sodium monochloroacetate | H₂O/EtOH | RT, 1 h | 85% |
Q. How can spectral data (¹H NMR, MS) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : The aromatic protons of the 4-methylphenyl group appear as doublets at δ 7.99–8.01 ppm (meta to methyl) and δ 7.06–7.08 ppm (ortho to methyl). The NH₂ group resonates as a singlet at δ 7.32 ppm, while the thiadiazole CH₃ groups appear as singlets at δ 2.10–2.30 ppm .
- Mass Spectrometry : The molecular ion [M+1]⁺ is observed at m/z 282 in EI-MS for analogous structures .
- Elemental Analysis : Confirm C, H, N, S content (e.g., C: 46.96%; N: 14.93%) to validate purity .
Q. What strategies are effective for synthesizing and characterizing salt derivatives of this compound?
Methodological Answer: Salts are synthesized via acid-base reactions. For example:
- Inorganic salts : React the free acid with NaOH, KOH, or ZnSO₄ in aqueous medium. Purify by crystallization from methanol .
- Organic salts : Use amines (e.g., diethylamine) in propan-2-ol, followed by solvent evaporation .
Characterization : - FTIR : Confirm carboxylate (COO⁻) stretches at 1550–1650 cm⁻¹.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C for most salts) .
Advanced Research Questions
Q. How can contradictory spectral or elemental analysis data be resolved during structural validation?
Methodological Answer:
- Scenario : Discrepancies in elemental analysis (e.g., C% deviation >0.3%).
- Resolution Steps :
- Repurification : Recrystallize from alternative solvents (e.g., DCM/hexane) to remove impurities .
- Alternative Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula.
- X-ray Crystallography : Resolve ambiguity via single-crystal diffraction (e.g., C–C bond lengths in thiadiazole ring should be ~1.36 Å) .
Q. What mechanistic insights explain the reactivity of the thiadiazole ring in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing thiadiazole ring facilitates nucleophilic attack at the C-2 position. Key steps:
Deprotonation : The NH₂ group acts as an internal base, enhancing ring electrophilicity.
Transition State : A tetrahedral intermediate forms during alkylation, stabilized by resonance with the thiadiazole’s π-system .
Supporting Data : DFT calculations show a lowered activation energy (ΔG‡ = 25–30 kJ/mol) for alkylation compared to non-heterocyclic analogs .
Q. How do electronic structure properties (e.g., dipole moments) influence this compound’s solubility and reactivity?
Methodological Answer:
- Dipole Moments : Calculated ground-state dipole moments (~4.5–5.0 D) indicate moderate polarity, explaining solubility in DMSO and DMF .
- Solvatochromism : UV-Vis shifts in polar solvents (Δλ = 10–15 nm) correlate with excited-state dipole moments (~6.0 D), affecting photostability .
Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Dipole Moment (D) |
|---|---|---|
| DMSO | 25.3 | 3.96 |
| Ethanol | 8.7 | 1.69 |
Q. What experimental designs address limitations in stability studies (e.g., organic degradation during prolonged analysis)?
Methodological Answer:
Q. How can molecular docking predict the biological potential of derivatives of this compound?
Methodological Answer:
- Target Selection : Dock against enzymes like COX-2 or α-glucosidase using AutoDock Vina.
- Parameters :
- Grid box size: 25 × 25 × 25 Å centered on the active site.
- Scoring function: AMBER force field for binding affinity (ΔG ≤ -8.0 kcal/mol indicates high potential) .
Case Study : Derivatives showed strong binding to bacterial DNA gyrase (Ki = 0.2 µM), suggesting antimicrobial applications .
Q. How can structure-activity relationship (SAR) studies guide the design of novel analogs?
Methodological Answer:
Q. What crystallographic techniques resolve challenges in analyzing non-planar conformations of this compound?
Methodological Answer:
- Single-Crystal Growth : Use slow evaporation from DMF/water mixtures .
- X-ray Diffraction : Refine torsion angles (e.g., dihedral angle between thiadiazole and phenyl rings = 15–20°) to confirm non-coplanarity .
Key Metrics : - R-factor : <0.05 for high-resolution datasets.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···H contacts = 12% of surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
